3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.: 230301-87-8
VCID: VC4724313
InChI: InChI=1S/C8H11NS/c1-6-5-10-8-2-3-9-4-7(6)8/h5,9H,2-4H2,1H3
SMILES: CC1=CSC2=C1CNCC2
Molecular Formula: C8H11NS
Molecular Weight: 153.24

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

CAS No.: 230301-87-8

Cat. No.: VC4724313

Molecular Formula: C8H11NS

Molecular Weight: 153.24

* For research use only. Not for human or veterinary use.

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine - 230301-87-8

Specification

CAS No. 230301-87-8
Molecular Formula C8H11NS
Molecular Weight 153.24
IUPAC Name 3-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Standard InChI InChI=1S/C8H11NS/c1-6-5-10-8-2-3-9-4-7(6)8/h5,9H,2-4H2,1H3
Standard InChI Key ZUZMVTSAPQEJGT-UHFFFAOYSA-N
SMILES CC1=CSC2=C1CNCC2

Introduction

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic organic compound that belongs to the thienopyridine class. It features a unique fused ring structure combining a thiophene ring with a pyridine ring, with a methyl group at the 3-position. This compound is identified by the PubChem CID 18377318 and has a molecular weight of approximately 153.25 g/mol .

Synthesis Methods

The synthesis of 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the methylation of thieno[3,2-c]pyridine. A common method includes reacting thieno[3,2-c]pyridine with methylating agents like methyl iodide in the presence of a base such as potassium carbonate, carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Biological Activity and Applications

Research on 3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride suggests potential therapeutic applications due to its biological activity. It may exhibit anticancer, antiviral, and neuroprotective effects by interacting with specific molecular targets, modulating enzyme activity, or altering protein conformation.

Biological ActivityDescription
Anticancer ActivityInhibits cancer cell proliferation
Antiviral PropertiesShows promise against viral polymerases
Neuroprotective EffectsMay modulate neurotransmitter systems or reduce oxidative stress

Comparison with Similar Compounds

3-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is distinct from other thienopyridines due to its specific methylation pattern and fused ring structure. Similar compounds include 4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine and 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, which differ in their substitution patterns and functional groups .

CompoundStructural FeaturesUnique Aspects
4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridineSimilar fused ring structureDifferent substitution pattern
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acidContains a thiazole ringVaries in functional groups

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator